molecular formula C5H8FNO2 B6327156 (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid CAS No. 261350-69-0

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid

Cat. No.: B6327156
CAS No.: 261350-69-0
M. Wt: 133.12 g/mol
InChI Key: WLGLSRHRSYWDST-DMTCNVIQSA-N
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Description

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the fluorination of a suitable pyrrolidine precursor, followed by carboxylation. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols or amines .

Scientific Research Applications

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLSRHRSYWDST-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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